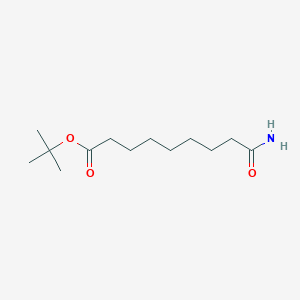

tert-Butyl 9-amino-9-oxononanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H25NO3 |

|---|---|

Molecular Weight |

243.34 g/mol |

IUPAC Name |

tert-butyl 9-amino-9-oxononanoate |

InChI |

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)10-8-6-4-5-7-9-11(14)15/h4-10H2,1-3H3,(H2,14,15) |

InChI Key |

WWNOHFSJHFLYIN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCC(=O)N |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Reactivity and Molecular Interactions of Tert Butyl 9 Amino 9 Oxononanoate

Reaction Kinetics and Thermodynamics of Functional Group Transformations

The chemical behavior of tert-Butyl 9-amino-9-oxononanoate, a bifunctional molecule featuring both a tert-butyl ester and a primary amide, is governed by the interplay of these two functional groups. Understanding the kinetics and thermodynamics of its transformations is crucial for predicting its stability and reactivity profile.

Aminolysis and Transamidation Pathways Involving the Ester and Oxo Linkages

The presence of both an ester and an amide group on the same carbon backbone raises the possibility of intramolecular and intermolecular reactions. Aminolysis, the reaction of an ester with an amine to form an amide, and transamidation, the exchange of the amino group of an amide with another amine, are key potential transformation pathways.

The aminolysis of esters is a well-established reaction that proceeds via a nucleophilic acyl substitution mechanism. chemistrysteps.comyoutube.com In the case of tert-Butyl 9-amino-9-oxononanoate, the tert-butyl ester can react with primary or secondary amines. The reaction is generally slower than with more reactive acyl derivatives like acyl chlorides. The use of a catalyst, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can facilitate the aminolysis of methyl esters, and similar principles could be applied here. researchgate.net

Transamidation, on the other hand, is a more challenging transformation due to the lower reactivity of the amide carbonyl compared to the ester carbonyl. nih.gov Metal-based catalysts or the use of stoichiometric activating agents are often required to facilitate this reaction. nih.gov For tert-Butyl 9-amino-9-oxononanoate, intermolecular transamidation would involve the reaction of the primary amide with another amine. Intramolecular reactions, while sterically less favorable due to the long alkyl chain, could also be envisioned under specific conditions, potentially leading to cyclic structures.

Table 1: Comparison of Ester Aminolysis and Amide Transamidation

| Feature | Ester Aminolysis | Amide Transamidation |

| Reactivity | Generally more facile | Requires harsher conditions or catalysis |

| Leaving Group | Alkoxide (e.g., tert-butoxide) | Amine |

| Mechanism | Nucleophilic acyl substitution | Often requires activation of the amide bond |

Nucleophilic and Electrophilic Reactivity of the Amino and Oxo Groups

The amino group of tert-Butyl 9-amino-9-oxononanoate is a primary amine, making it a nucleophile. It can participate in a variety of reactions, including acylation, alkylation, and reactions with carbonyl compounds to form imines. The nucleophilicity of the amino group is a key factor in its reactivity.

The carbonyl groups of both the ester and the amide are electrophilic centers. The ester carbonyl is generally more electrophilic than the amide carbonyl. This difference in reactivity allows for selective reactions. For instance, a nucleophile would preferentially attack the ester carbonyl over the amide carbonyl under kinetic control. The tert-butyl group of the ester provides significant steric hindrance, which can influence the rate and feasibility of nucleophilic attack at the ester carbonyl. umn.eduresearchgate.net

Elucidation of Stability and Degradation Pathways under Controlled Conditions

The stability of tert-Butyl 9-amino-9-oxononanoate is influenced by environmental factors such as pH, temperature, and the presence of catalysts. Under acidic conditions, the tert-butyl ester is susceptible to hydrolysis, a reaction that is often used as a deprotection strategy in organic synthesis. organic-chemistry.orgresearchgate.netnih.govresearchgate.net The amide bond is generally more stable to hydrolysis than the ester bond, particularly under basic conditions.

The degradation of long-chain amino acids and their derivatives can proceed through various pathways, including deamination and decarboxylation, especially under hydrothermal conditions. researchgate.netnih.gov For tert-Butyl 9-amino-9-oxononanoate, enzymatic degradation is also a possibility, as fatty acid amides can be hydrolyzed by enzymes like fatty acid amide hydrolase (FAAH). nih.gov Furthermore, recent studies have shown that C-terminal amides can act as signals for protein degradation via the ubiquitin-proteasome system, suggesting a potential biological degradation pathway for molecules with similar functionalities. biorxiv.org

Table 2: Potential Degradation Pathways

| Condition | Functional Group | Primary Degradation Pathway |

| Acidic | tert-Butyl Ester | Hydrolysis to carboxylic acid and tert-butanol |

| Basic | tert-Butyl Ester | Saponification (slower than with less hindered esters) |

| Enzymatic | Amide | Hydrolysis to carboxylic acid and ammonia |

| High Temperature | Entire Molecule | Decarboxylation, Deamination |

Non-Covalent Interactions and Supramolecular Assembly Potential

The bifunctional nature of tert-Butyl 9-amino-9-oxononanoate, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, gives it significant potential for forming non-covalent interactions and engaging in supramolecular assembly. nih.govnih.govbeilstein-journals.org

Analysis of Hydrogen Bonding Networks and Self-Assembly Propensities of tert-Butyl 9-amino-9-oxononanoate Derivatives

The primary amide group is a key player in directing supramolecular assembly through the formation of strong hydrogen bonds. In poly(ester amides) with long alkyl chains, hydrogen bonding has been shown to be a dominant factor in determining their crystalline structure and thermal properties. umn.eduacs.orgnih.govresearchgate.net Similarly, derivatives of tert-Butyl 9-amino-9-oxononanoate would be expected to form extended hydrogen-bonded networks.

The long hydrophobic nonane (B91170) chain can also drive self-assembly through van der Waals interactions and hydrophobic effects, particularly in polar solvents. The interplay between the hydrophilic, hydrogen-bonding amide head and the lipophilic tail is characteristic of amphiphilic molecules, suggesting the potential for forming various self-assembled structures like micelles, vesicles, or layered assemblies. The study of self-assembly in derivatives of γ-amino butyric acid has shown the formation of diverse nanostructures depending on the solvent and concentration, a principle that would likely apply to derivatives of this longer-chain amino acid amide. chemistrysteps.com

Mechanistic Studies of Molecular Recognition Events (Excluding in vivo or clinical contexts)

The combination of hydrogen bonding sites and a flexible hydrophobic chain allows tert-Butyl 9-amino-9-oxononanoate and its derivatives to act as hosts in molecular recognition events. The amide group can specifically bind to complementary hydrogen bond donors or acceptors. The hydrophobic chain can create a binding pocket for nonpolar guest molecules.

The principles of supramolecular chemistry suggest that these molecules could be designed to recognize and bind to specific substrates. rsc.orgnwhitegroup.com For example, the carboxylate group that would result from the hydrolysis of the ester could participate in salt-bridge interactions, adding another dimension to its molecular recognition capabilities. The study of synthetic receptors often involves molecules with similar combinations of functional groups to achieve selective binding of target molecules.

Advanced Analytical Characterization Techniques for Research on Tert Butyl 9 Amino 9 Oxononanoate

Spectroscopic Methods for Structural Elucidation in Synthetic and Mechanistic Studies

Spectroscopic techniques are indispensable for elucidating the molecular structure of tert-Butyl 9-amino-9-oxononanoate, providing insights into its atomic connectivity and the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced NMR methods offer deeper structural insights.

Two-Dimensional (2D) NMR Spectroscopy: For a molecule like tert-Butyl 9-amino-9-oxononanoate, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY experiments would reveal the coupling relationships between adjacent protons in the nonanoyl chain, helping to assign the signals of the methylene (B1212753) groups.

HSQC spectroscopy correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

HMBC experiments are crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, the protons of the tert-butyl group would show a correlation to the ester carbonyl carbon, and the protons on the carbon adjacent to the amide would correlate with the amide carbonyl carbon.

Solid-State NMR (ssNMR): In cases where tert-Butyl 9-amino-9-oxononanoate is studied in a solid form, such as in polymeric materials or as a crystalline solid, ssNMR can provide information about the molecular conformation and packing in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of the solid sample.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for tert-Butyl 9-amino-9-oxononanoate

| Atom Numbering | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | 1.45 (s, 9H) | 80.5 |

| 2 | - | 28.1 |

| 3 | 2.20 (t, 2H) | 173.0 |

| 4 | 1.60 (m, 2H) | 35.0 |

| 5 | 1.30 (m, 2H) | 25.0 |

| 6 | 1.30 (m, 2H) | 29.0 |

| 7 | 1.30 (m, 2H) | 29.0 |

| 8 | 1.55 (m, 2H) | 26.0 |

| 9 | 2.25 (t, 2H) | 36.5 |

| 10 | - | 176.0 |

| 11 | 5.50 (br s, 2H) | - |

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition. For tert-Butyl 9-amino-9-oxononanoate (C₁₃H₂₇NO₂), the expected exact mass would be calculated and compared to the experimental value.

Fragmentation Analysis: In addition to the molecular ion peak, the mass spectrum will exhibit a series of fragment ions that provide structural information. The fragmentation of tert-Butyl 9-amino-9-oxononanoate would likely proceed through characteristic pathways:

Loss of the tert-butyl group: A prominent peak corresponding to the loss of a tert-butyl radical ([M - 57]⁺) is expected due to the stability of the resulting cation.

McLafferty rearrangement: The ester group can undergo a McLafferty rearrangement, leading to the loss of isobutylene (B52900) and the formation of a protonated 9-amino-9-oxononanoic acid.

Amide fragmentation: Cleavage of the C-terminal amide bond can also occur.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for tert-Butyl 9-amino-9-oxononanoate

| m/z (Predicted) | Proposed Fragment |

| 230.2118 | [M+H]⁺ (Protonated molecular ion) |

| 174.1492 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 173.1410 | [M - C₄H₉]⁺ (Loss of tert-butyl radical) |

| 44.0498 | [H₂NCO]⁺ (Amide fragment) |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum of tert-Butyl 9-amino-9-oxononanoate would show characteristic absorption bands for the N-H stretching of the primary amide (around 3350 and 3180 cm⁻¹), the C=O stretching of the ester (around 1730 cm⁻¹), and the C=O stretching of the amide (Amide I band, around 1640 cm⁻¹). The N-H bending of the amide (Amide II band) would appear around 1550 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would also be sensitive to these functional groups, and the symmetric stretching vibrations of the non-polar C-C backbone would be particularly Raman active.

Interactive Data Table: Key Infrared Absorption Frequencies for tert-Butyl 9-amino-9-oxononanoate

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Primary Amide | N-H Stretch | ~3350, ~3180 |

| Ester | C=O Stretch | ~1730 |

| Amide | C=O Stretch (Amide I) | ~1640 |

| Amide | N-H Bend (Amide II) | ~1550 |

| Alkane | C-H Stretch | ~2950-2850 |

Chromatographic Techniques for Purity Assessment and Isolation in Research

Chromatographic methods are essential for separating tert-Butyl 9-amino-9-oxononanoate from reaction mixtures, byproducts, and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of non-volatile compounds like tert-Butyl 9-amino-9-oxononanoate.

Method Development: A typical reversed-phase HPLC method would be developed using a C18 column. The mobile phase would likely consist of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, with a small amount of an acid (e.g., trifluoroacetic acid) to improve peak shape by protonating the free amine. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating the target compound from impurities with different polarities. Detection could be achieved using a UV detector (if the amide bond provides sufficient chromophore) or, more universally, an evaporative light scattering detector (ELSD) or a mass spectrometer.

While tert-Butyl 9-amino-9-oxononanoate itself may have limited volatility for direct GC analysis, GC-MS can be a powerful tool for its analysis after derivatization. sigmaaldrich.com The primary amine group is reactive and can be converted into a less polar, more volatile derivative. sigmaaldrich.com

Derivatization: A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which converts the primary amine to a tert-butyldimethylsilyl (TBDMS) derivative. sigmaaldrich.com This derivatization increases the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis. sigmaaldrich.com The resulting TBDMS derivative will have a characteristic mass spectrum, with fragments corresponding to the loss of the TBDMS group and other structural features. sigmaaldrich.com

X-ray Crystallography and Crystallographic Studies of tert-Butyl 9-amino-9-oxononanoate and its Derivatives

X-ray crystallography stands as a powerful and definitive analytical technique for elucidating the precise three-dimensional atomic and molecular structure of a crystalline solid. nih.gov This method provides unparalleled insight into the spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical behavior and biological activity of a compound. While specific crystallographic data for tert-butyl 9-amino-9-oxononanoate is not currently published, this section will detail the principles of the technique and the invaluable data that would be obtained from a successful crystallographic analysis of this compound or its derivatives.

The primary objective of an X-ray crystallography experiment is to obtain a high-resolution, three-dimensional electron density map of a molecule from which a detailed atomic model can be built. nih.gov The process begins with the crystallization of the compound of interest. This initial step is often the most challenging, as it requires growing a single, well-ordered crystal of sufficient size and quality.

Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays. The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. nih.gov By systematically rotating the crystal and collecting these diffraction patterns, a complete dataset is acquired.

The analysis of the diffraction data allows for the determination of the unit cell dimensions—the smallest repeating unit of the crystal lattice—and the space group, which describes the symmetry of the crystal. The intensities of the diffracted spots are then used to calculate the structure factors, which in turn are used to generate an electron density map. From this map, the positions of individual atoms can be determined and a complete molecular structure is modeled.

A crystallographic study of tert-butyl 9-amino-9-oxononanoate would provide critical information. It would definitively confirm the molecular connectivity and reveal the preferred conformation of the flexible nonanoate (B1231133) chain in the solid state. Furthermore, it would provide precise measurements of all bond lengths and angles, offering insights into the electronic environment of the ester and amide functional groups.

Of particular interest would be the analysis of intermolecular interactions. Hydrogen bonding patterns, involving the amino and carbonyl groups, and van der Waals interactions between the aliphatic chains would be elucidated. This information is crucial for understanding the packing of the molecules in the crystal lattice and can have implications for the compound's physical properties, such as melting point and solubility.

For derivatives of tert-butyl 9-amino-9-oxononanoate , such as N-acylated or other esterified forms, X-ray crystallography would allow for a comparative analysis of their structures. This could reveal how modifications to the parent molecule affect its conformation and intermolecular interactions, which can be correlated with changes in its chemical reactivity or biological function.

Hypothetical Crystallographic Data for tert-Butyl 9-amino-9-oxononanoate

The following table is a template illustrating the type of data that would be generated from a single-crystal X-ray diffraction study. The values are hypothetical and serve only as an example.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₃H₂₅NO₃ |

| Formula Weight | 243.34 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 5.432(2) |

| c (Å) | 25.678(9) |

| α (°) | 90 |

| β (°) | 95.12(3) |

| γ (°) | 90 |

| Volume (ų) | 1402.1(9) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.152 |

| Absorption Coefficient (mm⁻¹) | 0.081 |

| F(000) | 536 |

| Crystal Size (mm³) | 0.30 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.50 to 28.00 |

| Reflections collected | 12345 |

| Independent reflections | 3210 [R(int) = 0.045] |

| Final R indices [I>2sigma(I)] | R1 = 0.055, wR2 = 0.152 |

| R indices (all data) | R1 = 0.078, wR2 = 0.175 |

| Goodness-of-fit on F² | 1.05 |

Computational Chemistry and Theoretical Modeling of Tert Butyl 9 Amino 9 Oxononanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

There are no specific studies in the public domain that detail quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, performed on tert-butyl 9-amino-9-oxononanoate. Such calculations would be invaluable for understanding its electronic properties, including the distribution of electron density, the energies of its frontier molecular orbitals (HOMO and LUMO), and its molecular electrostatic potential (MEP). This information is fundamental for predicting the molecule's reactivity, such as identifying potential sites for nucleophilic or electrophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Detailed molecular dynamics (MD) simulations specifically for tert-butyl 9-amino-9-oxononanoate are not found in the current body of scientific literature. MD simulations would provide significant insights into the conformational landscape of this flexible long-chain molecule. Such studies could reveal the preferred three-dimensional structures, the dynamics of the aliphatic chain, and the interactions between the terminal functional groups. Furthermore, simulations in various solvents would elucidate the nature and strength of its interactions with different solvent environments, which is crucial for understanding its behavior in solution.

Mechanistic Studies through Transition State Modeling and Reaction Pathway Elucidation

No specific mechanistic studies involving transition state modeling for reactions of tert-butyl 9-amino-9-oxononanoate have been published. Theoretical investigations could be applied to understand the pathways of its synthesis, for instance, the amidation of a precursor tert-butyl ester. By modeling the transition states, the energy barriers for different reaction steps could be calculated, providing a deeper understanding of the reaction kinetics and mechanism.

Structure-Activity Relationship (SAR) Studies via Chemoinformatics and Molecular Docking (Non-biological activity focused)

There is no available research on non-biological structure-activity relationships (SAR) for tert-butyl 9-amino-9-oxononanoate. Chemoinformatic approaches and molecular docking could be employed to explore its potential interactions with synthetic receptors or its adsorption properties on various surfaces. Such studies would correlate its structural features with its physicochemical properties and potential applications in materials science or catalysis, independent of any biological context.

Emerging Research Directions and Future Perspectives for Tert Butyl 9 Amino 9 Oxononanoate

Potential in Novel Reaction Methodologies and Unprecedented Transformations

There is currently a lack of specific published research detailing the use of tert-butyl 9-amino-9-oxononanoate in novel reaction methodologies or unprecedented chemical transformations.

Integration into Multicomponent Reaction Schemes

Advancements in Sustainable Synthesis and Biocatalysis for its Production

Specific advancements in sustainable synthesis or the use of biocatalysis for the production of tert-butyl 9-amino-9-oxononanoate have not been detailed in available research.

Challenges and Opportunities in Research Scale-Up and Exploratory Applications (Non-clinical)

A detailed discussion of the challenges and opportunities related to the research scale-up and non-clinical exploratory applications of tert-butyl 9-amino-9-oxononanoate is not present in the accessible scientific domain.

Q & A

Basic: What are the recommended synthetic routes for tert-Butyl 9-amino-9-oxononanoate, and what purification methods are most effective?

Methodological Answer:

A common approach involves coupling 9-amino-9-oxononanoic acid with a tert-butyl protecting group via carbamate formation. For example, tert-butyl dicarbonate (Boc anhydride) can be used under basic conditions (e.g., DMAP or triethylamine in THF) to protect the amine group. Post-reaction purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from a non-polar solvent like hexane . Confirm purity via HPLC (>95%) or NMR to detect residual solvents or unreacted intermediates.

Basic: How can researchers characterize the structural stability of tert-Butyl 9-amino-9-oxononanoate under varying storage conditions?

Methodological Answer:

Stability studies should include:

- Thermal stability : TGA/DSC analysis to determine decomposition temperatures.

- Hydrolytic sensitivity : Incubate samples in buffered solutions (pH 4–9) at 25°C and 40°C, monitoring degradation via LC-MS over 7–14 days.

- Light sensitivity : Expose to UV (254 nm) and visible light, comparing degradation rates with dark-stored controls.

Refer to safety data sheets (SDS) for baseline storage recommendations (e.g., −20°C in inert atmosphere) and adjust based on experimental stability thresholds .

Advanced: How does the tert-butyl group influence the reactivity of the 9-amino-9-oxononanoate moiety in nucleophilic acyl substitution reactions?

Methodological Answer:

The tert-butyl group sterically shields the carbamate, reducing undesired side reactions (e.g., hydrolysis or racemization). To assess its impact:

Compare reaction kinetics of tert-Butyl 9-amino-9-oxononanoate with unprotected analogs under identical conditions (e.g., in DMF with DCC coupling agents).

Use DFT calculations (e.g., Gaussian or ORCA) to model steric and electronic effects on transition states.

Validate with experimental NMR (e.g., NOE for spatial proximity) and X-ray crystallography (if crystals are obtainable) .

Advanced: How should researchers resolve contradictions between computational predictions and experimental solubility data for this compound?

Methodological Answer:

Re-evaluate computational parameters : Ensure solvent effects (e.g., COSMO-RS) and explicit solvation models are included, as tert-butyl groups may exhibit unexpected polarity in solution .

Experimental validation : Perform shake-flask solubility tests in solvents of varying polarity (e.g., water, DMSO, chloroform) at 25°C. Use UV-Vis or NMR to quantify saturation points.

Cross-reference literature : Compare with structurally similar tert-butyl carbamates (e.g., tert-butyl 4-aminocyclohexanecarboxylate) to identify trends in solubility anomalies .

Basic: What safety protocols are critical when handling tert-Butyl 9-amino-9-oxononanoate in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use N95/P3 respirators if aerosolization is possible .

- Ventilation : Conduct reactions in fume hoods with sash height ≤18 inches.

- Spill management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste.

- First aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 20 minutes. Document all incidents per institutional guidelines .

Advanced: What experimental strategies can elucidate the degradation pathways of this compound in environmental matrices?

Methodological Answer:

Simulated environmental exposure : Incubate in soil/water systems (aerobic/anaerobic) spiked with microbial consortia. Monitor degradation products via GC-MS or HRMS.

Isotope labeling : Synthesize a ¹³C-labeled tert-butyl variant to track carbon fate during degradation.

QSAR modeling : Predict ecotoxicity endpoints (e.g., LC50 for Daphnia magna) using EPI Suite or TEST software, then validate with acute toxicity assays .

Basic: Which spectroscopic techniques are optimal for confirming the identity of tert-Butyl 9-amino-9-oxononanoate?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include tert-butyl protons (1.2–1.4 ppm, singlet) and carbamate carbonyl (155–160 ppm).

- IR Spectroscopy : Confirm carbamate C=O stretch (~1680–1720 cm⁻¹) and amide N–H bend (~1530 cm⁻¹).

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ or [M+Na]⁺ adducts. High-resolution data (HRMS) ensures molecular formula accuracy .

Advanced: How can researchers optimize reaction yields when scaling up synthesis from milligram to gram quantities?

Methodological Answer:

Kinetic profiling : Use in-situ FTIR or ReactIR to monitor reaction progress and identify rate-limiting steps.

Solvent optimization : Screen solvents (e.g., THF vs. DCM) for improved solubility of intermediates.

Catalyst loading : Titrate catalysts (e.g., DMAP) to minimize excess while maintaining efficiency.

Workflow adjustments : Implement continuous flow chemistry for exothermic steps to enhance heat dissipation and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.